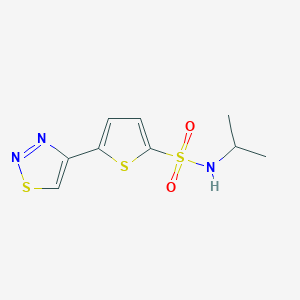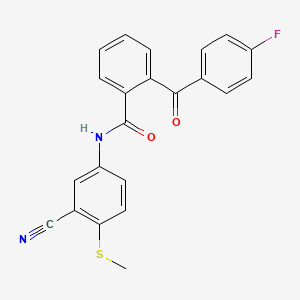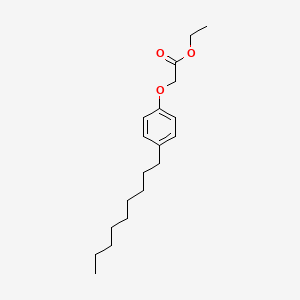
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
説明
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from Aspergillus fumigatus. TNP-470 has been extensively studied for its antiangiogenic properties and potential use in cancer therapy.
作用機序
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its antiangiogenic effects by inhibiting the activity of endothelial cell growth factor receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide binds to the ATP-binding site of these receptors, preventing the activation of downstream signaling pathways involved in angiogenesis. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and play a critical role in angiogenesis.
Biochemical and Physiological Effects:
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis (programmed cell death), and suppression of tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide also affects the expression of several genes involved in angiogenesis and tumor growth, including VEGF, MMP-2, and MMP-9.
実験室実験の利点と制限
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several advantages for lab experiments, including its potent antiangiogenic effects and ability to inhibit tumor growth and metastasis. However, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. Additionally, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been shown to have toxic effects on normal cells and tissues, which can limit its use in clinical settings.
将来の方向性
Several future directions for N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide research have been proposed, including the development of more efficient synthesis methods and the identification of novel analogs with improved pharmacological properties. Additionally, the combination of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide with other anti-cancer agents has been proposed as a potential strategy to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the mechanisms of action of N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide and its effects on normal cells and tissues, which will be critical for its clinical development.
科学的研究の応用
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its antiangiogenic properties, which make it a promising candidate for cancer therapy. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide inhibits angiogenesis by blocking the activity of endothelial cell growth factor receptors and disrupting the signaling pathways involved in angiogenesis. In preclinical studies, N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has shown promising results in inhibiting tumor growth and metastasis in various types of cancer, including breast, prostate, and lung cancer.
特性
IUPAC Name |
N-propan-2-yl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S3/c1-6(2)11-17(13,14)9-4-3-8(16-9)7-5-15-12-10-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCSFVXSONIJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(S1)C2=CSN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)
![ethyl N-({1-[(4-chlorobenzyl)oxy]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B3124724.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)




![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 4-methylbenzenecarboxylate](/img/structure/B3124823.png)